Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone
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Overview
Description
Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone is a heterocyclic compound that features a morpholine ring fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For instance, it could inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar pyrazolopyridine core but lacks the morpholine ring.
Morpholine derivatives: Compounds like morpholine-4-carboxamide, which contain the morpholine ring but differ in the attached functional groups.
Uniqueness
Morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone is unique due to its combined morpholine and pyrazolopyridine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
morpholin-4-yl(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(14-4-6-17-7-5-14)15-3-1-2-9-10(15)8-12-13-9/h8H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJBOFRWZQSFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)N(C1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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